![molecular formula C22H24N4O2 B6127352 1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6127352.png)
1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
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Overview
Description
1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABAA receptor, which is involved in the regulation of anxiety, depression, and seizures.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to increase the activity of the GABAA receptor, resulting in decreased neuronal excitability and increased inhibitory neurotransmission. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its potential therapeutic applications in various neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Future research could focus on further understanding its mechanism of action, optimizing its therapeutic potential, and developing new derivatives with improved efficacy and selectivity. Additionally, studies could explore its potential applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with 3-(3-methoxybenzyl)proline in the presence of acetic anhydride and pyridine. The resulting product is purified through column chromatography, yielding a white solid.
Scientific Research Applications
1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-9-2-6-17(14-20)16-25-12-4-10-21(25)22(27)24-18-7-3-8-19(15-18)26-13-5-11-23-26/h2-3,5-9,11,13-15,21H,4,10,12,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLFLXLELONWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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